molecular formula C24H49NO4 B1247734 N-hexanoylphytosphingosine CAS No. 249728-94-7

N-hexanoylphytosphingosine

Cat. No.: B1247734
CAS No.: 249728-94-7
M. Wt: 415.6 g/mol
InChI Key: DAAZGMWCIAIMCL-ZDXQCDESSA-N
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Description

N-hexanoylphytosphingosine is a phytoceramide, a type of lipid molecule, where the ceramide N-acyl group is specified as hexanoyl. It is a derivative of phytosphingosine, a naturally occurring sphingoid base found in plants and animals. This compound plays a crucial role in maintaining the structural integrity of cell membranes and is involved in various biological processes .

Mechanism of Action

Target of Action

N-Hexanoylphytosphingosine, also known as Caprooyl Phytosphingosine, is a type of phytoceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid . They are key components of the lipid layer of the skin and play a crucial role in maintaining the integrity of the skin barrier .

Mode of Action

Caprooyl Phytosphingosine works by replenishing and restoring the skin’s surface, creating a smooth, hydrated feel . It helps to replenish the building blocks of ceramides in the skin’s lipid barrier . This action helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .

Biochemical Pathways

It is known that ceramides, including phytoceramides, play a central role in sphingolipid metabolism . They are involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that ceramides are nearly cell-impermeant, and metabolic pathways can suppress intracellular ceramide accumulation to protect cells from ceramide-induced apoptosis and other effects .

Result of Action

The primary result of this compound’s action is the replenishment and restoration of a healthier-looking skin surface, creating a smooth, hydrated feel . By replenishing the building blocks of ceramides in the skin’s lipid barrier, it helps to maintain the skin’s barrier function, preventing moisture loss and protecting the skin from environmental damage .

Biochemical Analysis

Biochemical Properties

N-hexanoylphytosphingosine is involved in several biochemical reactions, primarily related to its role as a component of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ceramide synthase, which catalyzes the formation of ceramides from sphingosine and fatty acyl-CoA. This compound also interacts with sphingomyelin synthase, which converts ceramide into sphingomyelin, a major component of the lipid bilayer .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to modulate the activity of protein kinase C, which plays a role in regulating cell growth, differentiation, and apoptosis. Additionally, this compound affects the expression of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes such as ceramide synthase and sphingomyelin synthase, leading to changes in the levels of ceramide and sphingomyelin. These changes can alter cell membrane properties and influence signaling pathways that regulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been observed to affect cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can promote cell growth and differentiation, while at high doses, it may induce apoptosis and other toxic effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingolipid metabolism. It is synthesized from phytosphingosine and hexanoyl-CoA by the action of ceramide synthase. This compound can be further metabolized to sphingomyelin by sphingomyelin synthase or degraded by ceramidase to produce sphingosine and fatty acids .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It can be incorporated into cell membranes, where it influences membrane fluidity and signaling. The localization and accumulation of this compound within cells are regulated by its interactions with lipid transport proteins .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it plays a role in maintaining membrane integrity and facilitating signaling processes. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid metabolism and transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hexanoylphytosphingosine can be synthesized through the acylation of phytosphingosine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hexanoic acid and the amino group of phytosphingosine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-hexanoylphytosphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-hexanoylphytosphingosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acyl chain length, which influences its physical and chemical properties. The hexanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-18-22(27)24(29)21(20-26)25-23(28)19-16-6-4-2/h21-22,24,26-27,29H,3-20H2,1-2H3,(H,25,28)/t21-,22+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAZGMWCIAIMCL-ZDXQCDESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249728-94-7
Record name Caprooyl phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249728947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPROOYL PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD4Y5XL2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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